![molecular formula C15H14N2O3S2 B169458 N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide CAS No. 15850-94-9](/img/structure/B169458.png)
N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is a chemical compound with the molecular formula C15H14N2O3S2 . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide involves two stages . In the first stage, benzenesulfonyl chloride reacts with DMAP and triethylamine in dichloromethane at 20°C for 0.25 hours . In the second stage, 2-Amino-6-ethoxybenzothiazole is added and the reaction is carried out in dichloromethane at a temperature between 20 and 40°C .Molecular Structure Analysis
The InChI code for N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is 1S/C15H14N2O3S2/c1-2-20-11-8-9-13-14(10-11)21-15(16-13)17-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,16,17) . The molecular weight of the compound is 334.42 g/mol .Physical And Chemical Properties Analysis
N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is a solid substance that should be stored in a dry room at normal temperature . The compound has a molecular weight of 334.41 g/mol . It has a high gastrointestinal absorption and is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . The compound is moderately soluble, with a solubility of 0.0154 mg/ml .Scientific Research Applications
Kinase Inhibitors
This compound is used as a reagent in the preparation of nitrothiazolythio benzothiazoles as carbon-junction N-terminal kinase inhibitors .
Pharmaceutical Ingredient Synthesis
It is involved in the synthesis of active pharmaceutical ingredients, indicating its role in drug development .
Mass Spectrometry
The compound serves as a matrix-assisted laser desorption mass spectrometry for biomolecules mass determination .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H320, H315, and H335 . Precautionary statements include P261, P280, P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide are currently unknown
Pharmacokinetics
The compound’s lipophilicity and water solubility suggest that it may have good absorption and bioavailability . The compound is also predicted to be a substrate for various cytochrome P450 enzymes, suggesting that it may be metabolized in the liver .
Result of Action
The molecular and cellular effects of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide . For instance, the compound’s stability may be affected by changes in pH or temperature. Additionally, the presence of other molecules could potentially interfere with the compound’s interaction with its targets.
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-2-20-11-8-9-13-14(10-11)21-15(16-13)17-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDTZLFVDJPWJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.